4-Phenylbenzylamine

antifungal benzylamine antimycotics Candida albicans

Researchers substituting simpler benzylamines (e.g., benzylamine, phenethylamine) in antifungal or OLED applications encounter potency loss and thermal instability. 4-Phenylbenzylamine (CAS 712-76-5) delivers the essential biphenyl pharmacophore: • Antifungal: Core scaffold for benzylbenzylamine antimycotics; derivative 7f achieves MIC 0.025 μg/mL against C. albicans-unattainable with mono-phenyl analogs. • OLED HTMs: Biphenyl motif elevates Tg and suppresses morphological degradation, extending device operational lifetime under continuous operation. • Glycopeptide modification: Enables protecting-group-free asymmetric diamide synthesis with high regioselectivity and atom economy.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
CAS No. 712-76-5
Cat. No. B1583212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylbenzylamine
CAS712-76-5
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CN
InChIInChI=1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2
InChIKeyRMSPOVPGDBDYKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylbenzylamine: Biphenyl Building Block Overview


4-Phenylbenzylamine (CAS 712-76-5, C13H13N, MW 183.25 g/mol) is an aromatic primary amine characterized by a biphenyl core structure with an aminomethyl substituent at the para position [1]. It is commercially available at ≥97% to ≥98% purity grades from major suppliers, with a melting point range of 48–53 °C . The compound serves as a versatile synthetic intermediate for constructing asymmetric diamides of glycopeptide antibiotics, Gd³⁺ chelates of DOTA-type ligands, and functionalized aromatic amine derivatives [2]. Its structural distinction lies in the extended biphenyl π-system, which imparts differentiated physicochemical properties including an XLogP3 of 3.1 and reduced polar surface area (26 Ų) relative to simpler benzylamine analogs [1].

4-Phenylbenzylamine Substitution Risks


Procurement substitution of 4-Phenylbenzylamine with simpler benzylamine derivatives (e.g., unsubstituted benzylamine, phenethylamine, or 4-methylbenzylamine) is not scientifically equivalent due to the compound's distinctive biphenyl pharmacophore. In antifungal applications, the extra phenyl ring incorporated in the side chain modulates potency in a distance- and spacer-dependent manner, with 4-phenylbenzylamine-containing derivatives exhibiting enhanced efficacy against Candida albicans compared to analogs lacking the second aryl moiety [1]. In OLED material design, the biphenyl structural motif directly influences glass transition temperature (Tg), thermal stability, and hole injection barrier properties — parameters that determine device lifetime under continuous operation [2]. The higher logP value (3.1) of 4-Phenylbenzylamine relative to simpler benzylamines (~1.0–1.2 for benzylamine) also alters membrane permeability and pharmacokinetic behavior in drug conjugate design, making direct substitution pharmacologically untenable [3].

4-Phenylbenzylamine Differentiation Evidence


Antifungal Activity vs. Candida albicans

In a systematic SAR study of phenyl-substituted benzylamine antimycotics, 4-Phenylbenzylamine served as the core scaffold for the development of compound 7f, a 4-benzylbenzylamine derivative that demonstrated significantly enhanced antifungal efficacy against Candida albicans relative to the parent benzylamine series. The study established that the distance between the two phenyl rings and the spacer type are critical determinants of potency [1]. The base compound 4-Phenylbenzylamine exhibited an MIC of 6.25 μg/mL against C. albicans, while the optimized derivative 7f achieved an MIC of 0.025 μg/mL, representing a 250-fold potency improvement over the lead scaffold. The comparator terbinafine (an allylamine antimycotic lacking the biphenyl motif) showed an MIC of 0.2 μg/mL under identical assay conditions, demonstrating that the biphenyl-containing benzylamine scaffold provides a structurally distinct entry point for antifungal optimization [1].

antifungal benzylamine antimycotics Candida albicans

OLED HTM Thermal Stability vs. NPB

The biphenyl aromatic amine scaffold derived from 4-Phenylbenzylamine serves as the core structural motif for advanced hole-transport materials (HTMs) in OLED devices. N-(1-naphthyl)-N-(4-phenylphenyl)amine, synthesized directly from 4-Phenylbenzylamine, exhibits a higher glass transition temperature (Tg) and superior thermal stability compared to the conventional industry-standard HTM NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, CAS 123847-85-8). The extended π-conjugated system conferred by the biphenyl moiety effectively suppresses crystallization and morphological degradation during continuous device operation . Studies on phenylamine-based hole transporters confirm that the molecular design incorporating biphenyl groups improves charge transport characteristics and injection efficiency [1].

OLED hole transport material thermal stability

Glycopeptide Antibiotic Derivatization

4-Phenylbenzylamine enables the regioselective synthesis of asymmetric squaric acid diamides of glycopeptide antibiotics without requiring protecting group strategies. In the construction of modified eremomycin, vancomycin, and ristocetin aglycones, 4-Phenylbenzylamine was reacted with squaric acid amide esters to yield the corresponding asymmetric diamides (compounds 16–19, 22, 23) with high regioselectivity [1]. This synthetic methodology contrasts with alternative amine coupling approaches that typically require orthogonal protecting group manipulations, adding synthetic steps and reducing overall yield. The use of 4-Phenylbenzylamine in combination with triglycine provided a streamlined, protecting-group-free route to asymmetric diamide products [1].

glycopeptide antibiotics squaric acid diamides regioselective synthesis

Lipophilicity Comparison: Biphenyl vs. Benzylamine

The computed XLogP3 value for 4-Phenylbenzylamine is 3.1, reflecting the increased lipophilicity conferred by the biphenyl core structure relative to unsubstituted benzylamine [1]. By comparison, unsubstituted benzylamine (C6H5CH2NH2) has an experimental logP of approximately 1.09–1.20 [2]. This ~2 log unit difference translates to approximately 100-fold higher predicted octanol-water partition coefficient, indicating substantially enhanced membrane permeability and altered tissue distribution characteristics. The increased lipophilicity also affects protein binding, metabolic stability, and CNS penetration potential in drug conjugate applications [1].

lipophilicity XLogP3 pharmacokinetics

MRI Contrast Agent Precursor Synthesis

4-Phenylbenzylamine is employed in the synthesis of Gd³⁺ chelates of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate) type ligands, a class of macrocyclic contrast agents for magnetic resonance imaging . The biphenylmethylamine moiety introduced via 4-Phenylbenzylamine conjugation to the DOTA scaffold provides a hydrophobic pendant arm that can modulate water exchange kinetics, rotational correlation time, and overall relaxivity of the resulting Gd³⁺ complex. This structural modification strategy contrasts with simpler alkylamine or unsubstituted benzylamine conjugates, which lack the extended aromatic surface area required for optimal protein binding and enhanced relaxivity in macromolecular contrast agent designs .

MRI contrast agent DOTA ligand Gd³⁺ chelate

4-Phenylbenzylamine Application Scenarios


Systemic Benzylamine Antimycotic Scaffold

Research groups developing novel antifungal agents should prioritize 4-Phenylbenzylamine as the core scaffold for benzylbenzylamine-type antimycotics. The compound provided the structural foundation for derivative 7f (MIC 0.025 μg/mL against C. albicans), which was identified as the first benzylamine antimycotic suitable for systemic treatment — a milestone not achieved with simpler benzylamine analogs [1]. The biphenyl-containing side chain is structurally essential for the enhanced antifungal profile, as SAR studies confirmed that potency depends critically on the distance between the two phenyl rings [1].

High-Tg Hole Transport Material Synthesis

Materials scientists developing OLED devices with extended operational lifetimes should employ 4-Phenylbenzylamine as the key intermediate for synthesizing N-(1-naphthyl)-N-(4-phenylphenyl)amine and related biphenyl-amine hole transport materials. The derived HTM exhibits superior thermal stability and higher glass transition temperature compared to conventional NPB, suppressing crystallization and morphological degradation during continuous device operation . This translates to improved luminous efficiency, lower driving voltage, and enhanced device longevity in high-brightness display and lighting applications .

Protecting-Group-Free Diamide Synthesis

Medicinal chemistry programs focused on glycopeptide antibiotic modification (eremomycin, vancomycin, ristocetin series) should procure 4-Phenylbenzylamine to enable regioselective, protecting-group-free synthesis of asymmetric squaric acid diamides. The methodology using 4-Phenylbenzylamine with triglycine eliminates orthogonal protecting group strategies, reducing synthetic step count and improving atom economy while maintaining high regioselectivity in diamide formation [2].

Biphenyl-Functionalized MRI Contrast Agents

Investigators developing macromolecular MRI contrast agents should utilize 4-Phenylbenzylamine to introduce biphenyl pendant arms onto DOTA-type macrocyclic ligands. The extended aromatic surface area provided by the 4-Phenylbenzylamine-derived moiety modulates water exchange kinetics and rotational correlation time of the resulting Gd³⁺ chelate, parameters that directly influence relaxivity enhancement and contrast agent performance in MR imaging applications .

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